molecular formula C9H7BrF4 B12076029 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

Katalognummer: B12076029
Molekulargewicht: 271.05 g/mol
InChI-Schlüssel: VJYHOENGCHRKDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4. This compound is of interest due to its unique chemical structure, which includes a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart distinct chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound. One common method is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . Another method involves the reaction of phenethyl alcohol with hydrogen bromide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The fluoro and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C9H7BrF4

Molekulargewicht

271.05 g/mol

IUPAC-Name

2-(2-bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-5-7(11)1-2-8(6)9(12,13)14/h1-2,5H,3-4H2

InChI-Schlüssel

VJYHOENGCHRKDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CCBr)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.